6-Oxaspiro[4.6]undec-8-ene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
6-oxaspiro[4.6]undec-8-ene |
InChI |
InChI=1S/C10H16O/c1-2-6-10(11-9-5-1)7-3-4-8-10/h1,5H,2-4,6-9H2 |
InChI Key |
VYXDPIOJHPRMOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCC=CCO2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 6 Oxaspiro 4.6 Undec 8 Ene and Its Derivatives
Foundational Approaches to Spiro[4.6] Systems
The construction of the spiro[4.6] core relies on fundamental cyclization strategies that form the spirocyclic junction. These methods involve the carefully controlled ring-closure of acyclic precursors and are often facilitated by catalytic processes.
General Cyclization of Precursors Under Controlled Conditions
The formation of spirocyclic frameworks is commonly achieved through the cyclization of specifically designed precursors under controlled reaction conditions. A prevalent strategy is the acid-catalyzed cyclization of a suitable dihydroxyketone, which serves as a common route to spiroacetals. researchgate.net Alternative precursors such as epoxides or lactones can also undergo cyclization under acidic or basic conditions to generate the oxaspiro core.
Another powerful technique is iodocyclization, which has been developed as a general and practical approach for synthesizing a wide variety of oxa-spirocycles. rsc.org More complex strategies involve domino reactions, such as the cyclization between N-tosylhydrazones and boronic acids, which has been successfully applied to create spirocyclic ketones, including a spiro[4.6]undec-6-en-1-one derivative. uniovi.es These methods highlight the versatility of precursor design in accessing spiro[4.6] systems.
Application of Lewis Acid Catalysis in Spirocyclization Reactions
Lewis acid catalysis plays a pivotal role in organic synthesis by activating substrates toward nucleophilic attack or cycloaddition. wikipedia.org In the context of spirocyclization, Lewis acids are frequently employed to facilitate the formation of the spiro junction with high efficiency. These catalysts function by coordinating to a Lewis basic site on the substrate, such as an oxygen atom, thereby increasing the electrophilicity of the molecule and promoting ring closure. wikipedia.org
Commonly used Lewis acids in these transformations include boron trifluoride etherate (BF₃·OEt₂) and p-toluenesulfonic acid (p-TsOH). More specialized catalytic systems have also been developed. For instance, silver salts, acting as π-Lewis acids, are effective in catalyzing tandem cyclizations of alkynes to generate azaoxaspirocycles. chemrxiv.org Scandium catalysts have been used for the spirocyclization of bicyclo[1.1.0]butanes (BCBs), demonstrating the expanding scope of Lewis acids in constructing complex spirocyclic architectures. researchgate.net A notable example is the Lewis acid-catalyzed Prins/pinacol cascade reaction, which has been developed for the synthesis of oxaspiro[4.5]decan-1-one scaffolds from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol. researchgate.net
| Lewis Acid Catalyst | Reaction Type | Substrate Class | Reference |
|---|---|---|---|
| BF₃·OEt₂, p-TsOH | Cyclization/Dehydration | Phenyl-substituted ketones | |
| Silver Salts (e.g., Ag(phen)OTf) | Tandem N,O-cyclization | Alkynes with amino and hydroxyl groups | chemrxiv.org |
| Various (e.g., B(C₆F₅)₃) | Prins/Pinacol Cascade | Aldehydes and hydroxy-alkenyl cyclobutanols | researchgate.net |
| Scandium(III) triflate | Spirocyclization | Bicyclo[1.1.0]butanes (BCBs) and azomethine imines | researchgate.net |
Advanced Synthetic Transformations for Oxaspiro[4.6]undec-8-ene Frameworks
More sophisticated methods, particularly domino reactions, provide efficient pathways to complex spirocycles like 6-oxaspiro[4.6]undec-8-ene by forming multiple bonds in a single synthetic operation.
Domino Reaction Sequences
Domino reactions, also known as tandem or cascade reactions, are highly efficient processes where multiple bond-forming events occur under the same reaction conditions without the isolation of intermediates. epfl.ch This approach is synthetically valuable for building complex molecular architectures from simpler starting materials in fewer steps. epfl.chvdoc.pub In the synthesis of oxaspiro systems, a key domino sequence involves the combination of a Wittig olefination with an intramolecular cyclization, allowing for the construction of functionalized spiro frameworks. For example, the reaction of N-tosylhydrazones with specific boronic acids can initiate a domino cyclization to yield spirocyclic ketones. uniovi.es
A powerful domino strategy for constructing oxaspiro[4.6]undecene systems integrates an intermolecular addition reaction with a subsequent intramolecular Wittig olefination. researchgate.netresearchgate.net This sequence is particularly effective for synthesizing butenolide-containing spirocycles. The process is initiated by the reaction of an α-hydroxyester with a cumulated phosphorus ylide, which, after the initial addition, undergoes a spontaneous ring-closing Wittig reaction to furnish the final spirocyclic product. researchgate.netiucr.org This methodology provides direct access to complex structures like 4-benzyloxy-1-oxaspiro[4.6]undec-3-en-2-one. researchgate.net
Butenolide Synthesis via Keteneylidenetriphenylphosphorane and Alpha-Hydroxyesters
The synthesis of spirocyclic butenolides, which contain the 4-hydroxyfuran-2[5H]-one core (also known as a β-tetronic acid), can be efficiently achieved through a domino reaction involving an α-hydroxyester and keteneylidenetriphenylphosphorane (Ph₃P=C=C=O). researchgate.netiucr.org This reaction exemplifies the integration of addition and intramolecular Wittig olefination. researchgate.net
Specifically, the synthesis of 4-benzyloxy-1-oxaspiro-[4.6]-undec-3-en-2-one was accomplished by reacting benzyl (B1604629) α-hydroxycycloheptanecarboxylate with keteneylidenetriphenylphosphorane. researchgate.netiucr.org The reaction proceeds by the initial addition of the hydroxyl group of the ester to the central carbon of the cumulated ylide, followed by an intramolecular Wittig olefination to form the five-membered butenolide ring fused at the spiro center. researchgate.net
| Starting Material 1 | Starting Material 2 | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Benzyl α-hydroxycycloheptanecarboxylate | Keteneylidenetriphenylphosphorane | Anhydrous Toluene | Reflux, 72 hours | 70% | iucr.org |
This methodology is notable for its efficiency in constructing the complex spiro[4.6]undecene framework in a single, domino-driven step from readily prepared starting materials. researchgate.netiucr.org
Compound Index
| Compound Name |
|---|
| This compound |
| Spiro[4.6]undec-3-en-2-one |
| Boron trifluoride etherate (BF₃·OEt₂) |
| p-Toluenesulfonic acid (p-TsOH) |
| Oxaspiro[4.5]decan-1-one |
| 1-(4-hydroxybut-1-en-2-yl)cyclobutanol |
| 4-Benzyloxy-1-oxaspiro[4.6]undec-3-en-2-one |
| Spiro[4.6]undec-6-en-1-one |
| Benzyl α-hydroxycycloheptanecarboxylate |
| Keteneylidenetriphenylphosphorane (Ph₃P=C=C=O) |
| Triphenylphosphine oxide |
Carbon Dioxide Fixation in Spirocyclic Tetronic Acid Synthesis
The utilization of carbon dioxide (CO₂) as a renewable, inexpensive, and non-toxic C1 feedstock is a key goal in green chemistry. acs.org Its incorporation into complex organic molecules, such as spirocyclic tetronic acids, represents an atom-economical and environmentally benign synthetic strategy. Tetronic acids and their derivatives are subunits in many natural products and are known for a wide range of biological activities. researchgate.net
One prominent method involves the reaction of conjugated ynones with CO₂. In the presence of a base, enolates generated from the ynones can capture CO₂ through a carbon-carbon bond formation. This is followed by a silver-catalyzed 5-exo-dig cyclization of the resulting carboxylate to the alkyne, yielding highly functionalized tetronic acid derivatives. acs.org This process is highly efficient and offers a versatile route to these valuable compounds. acs.org
Another effective, transition-metal-free approach reports the direct synthesis of tetronic acids from readily available propargylic alcohols and CO₂. nih.gov This method is noted for its high atom- and step-economy, mild reaction conditions, and good tolerance of various functional groups. nih.gov Mechanistic studies suggest the reaction proceeds through the formation of an alkylidene cyclic carbonate, which then undergoes ring-opening and re-cyclization. nih.gov While these methods are demonstrated for general tetronic acid synthesis, their application to cycloalkane-based starting materials can provide access to spirocyclic tetronic acid frameworks, which are precursors to structures related to this compound.
The carboxylative cycloaddition of CO₂ into propargylic alcohols to form α-alkylidene cyclic carbonates is a well-established route. These carbonates are versatile intermediates that can be transformed into various derivatives, including tetronic acids. rsc.org For instance, an efficient method for this transformation uses a bifunctional Ag₂WO₄/Ph₃P system under atmospheric CO₂ pressure and solvent-free conditions, showcasing the potential for green synthesis. rsc.org
Table 1: Methodologies for Tetronic Acid Synthesis via CO₂ Fixation
| Method | Starting Materials | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|---|
| Silver-Catalyzed Carboxylation-Cyclization | Conjugated Ynones, CO₂ | Silver catalyst, Base | Highly efficient, versatile for functionalized tetronic acids. | acs.org |
| Transition-Metal-Free Cyclization | Propargylic Alcohols, CO₂ | Base | High atom-economy, mild conditions, good functional group tolerance. | nih.gov |
| Heterogeneous Silver-Catalyzed Carboxylative Assembly | Propargylic Alcohols, CO₂ | Ag₂WO₄/Ph₃P | Solvent-free, atmospheric pressure, chemo-selective. | rsc.org |
Stereoselective Synthesis of Enantiomerically Enriched this compound Analogs
The construction of spirocycles with control over the absolute stereochemistry at the spiro-quaternary center is a significant challenge in synthetic chemistry. acs.org This is particularly true for seven-membered ring systems due to the entropic and enthalpic barriers associated with their formation. acs.orgsioc-journal.cn While the literature on the direct enantioselective synthesis of this compound is specific, several powerful asymmetric methods have been developed for analogous spirocyclic ethers and lactones containing seven-membered rings.
N-Heterocyclic Carbene (NHC) catalysis has emerged as a powerful tool for constructing complex molecular architectures, including seven-membered rings. sioc-journal.cn For instance, an unprecedented NHC-catalyzed (3 + 4) annulation of isatin-derived enals and o-hydroxyphenyl-substituted p-quinone methides has been developed. This method provides access to spirocyclic oxindole-ε-lactones in high yields and with excellent stereoselectivities. acs.org Although this example leads to a spirooxindole, the strategy of forming a seven-membered lactone ring demonstrates a viable approach for creating chiral spirocyclic systems.
Another strategy involves the Prins cyclization. Highly stereoselective Prins cyclizations of homoallylic and bis-homoallylic alcohols with isatin (B1672199) ketals have been used to synthesize spirocyclic oxindole (B195798) pyran and oxepene (seven-membered ether) frameworks. acs.org
Copper-catalyzed enantioselective alkene carboetherification represents a powerful method for synthesizing chiral spirocyclic ethers. This strategy forms both rings of the spirocycle in a single step from acyclic 1,1-disubstituted alkenols, creating a fully substituted tertiary ether carbon center with high enantiomeric excess (up to 99% ee). nih.gov The method is versatile, providing access to various spirocycle sizes, including 5,5-, 5,6-, and 6,6-spirocyclic products. nih.gov The principles of this copper-catalyzed intramolecular carboetherification could foreseeably be adapted to substrates designed to form the 6-oxaspiro[4.6]undecene skeleton.
Table 2: Stereoselective Strategies for Analogous Spirocyclic Systems
| Strategy | Catalyst/System | Resulting Structure Type | Key Outcome | Reference |
|---|---|---|---|---|
| NHC-Catalyzed (3 + 4) Annulation | N-Heterocyclic Carbene (NHC) | Spirocyclic oxindole-ε-lactones | High yields and very good stereoselectivities. | acs.org |
| Prins Cyclization | - | Spirocyclic oxindole oxepenes | Highly stereoselective formation of seven-membered ether rings. | acs.org |
| Copper-Catalyzed Carboetherification | Copper-catalyst with chiral ligand | 5,5-, 5,6-, and 6,6-Spirocyclic ethers | Up to 99% enantiomeric excess. | nih.gov |
Analogous and Modified Synthetic Routes for Related Oxaspiro-Undecene Structures
A variety of synthetic routes have been developed to access oxaspiro-undecene structures and their analogs, showcasing the diversity of modern synthetic methodologies.
A domino reaction provides a direct route to the related 4-benzyloxy-1-oxaspiro[4.6]undec-3-en-2-one. This synthesis involves the reaction of benzyl α-hydroxycycloheptanecarboxylate with the cumulated ylide Ph₃P=C=C=O. The reaction proceeds through an initial addition followed by an intramolecular Wittig Olefination. This method efficiently constructs the spiro-butenolide system fused to a seven-membered ring. researchgate.netbohrium.com
Transition metal catalysis offers powerful and atom-economical pathways to complex cyclic systems. Gold-catalyzed cycloisomerization of 1,6-enynes has been developed to prepare functionalized bicyclo[3.2.1]oct-2-ene and bicyclo[3.3.1]nonadiene structures. sioc-journal.cn While not directly forming spirocycles, these reactions demonstrate the efficiency of gold catalysts in complex cyclizations. This catalytic system could be adapted for substrates designed to undergo spirocyclization. Similarly, a palladium-catalyzed carbonylative oxaspirolactonization has been featured as a key step in the total synthesis of the prostaglandin (B15479496) D2 metabolite, tricyclic-PGDM, demonstrating a late-stage formation of an oxaspiro lactone. rsc.org
The oxa-di-π-methane rearrangement, a photochemical reaction, has been applied in the synthesis of precursors for the complex natural product Taxol. This rearrangement was used to form a key intermediate, showcasing its utility in constructing intricate molecular frameworks that could be applied to oxaspiro systems. rsc.org
Table 3: Synthetic Routes to Related Oxaspiro Structures
| Method | Key Reagents/Catalyst | Target/Intermediate Structure | Reference |
|---|---|---|---|
| Domino Reaction (Addition/Wittig) | Ph₃P=C=C=O | 4-Benzyloxy-1-oxaspiro[4.6]undec-3-en-2-one | researchgate.netbohrium.com |
| Palladium-Catalyzed Carbonylative Oxaspirolactonization | Palladium catalyst | Oxaspiro lactone | rsc.org |
| Oxa-di-π-methane Rearrangement | Photochemical (acetophenone sensitizer) | Complex polycyclic ketone | rsc.org |
Advanced Structural Elucidation and Spectroscopic Characterization of 6 Oxaspiro 4.6 Undec 8 Ene
High-Resolution Spectroscopic Techniques
The elucidation of 6-Oxaspiro[4.6]undec-8-ene's structure is achieved through a synergistic application of several advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional experiments, would provide a complete picture of the atomic connectivity and stereochemistry of the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to each unique proton environment in the molecule. Key expected regions would include:
Olefinic Protons: The protons on the cycloheptene (B1346976) double bond (H-8 and H-9) would appear in the downfield region, typically between 5.5 and 6.0 ppm. Their multiplicity (e.g., multiplet) would reveal coupling to adjacent methylene (B1212753) protons.
Aliphatic Protons adjacent to Oxygen: Protons on the carbons directly attached to the ether oxygen (at C-7 and C-10 in the cycloheptene ring, and C-1 and C-4 in the cyclopentane (B165970) ring) would be deshielded and expected to resonate in the range of 3.5 to 4.5 ppm.
Other Aliphatic Protons: The remaining methylene protons on the cyclopentane and cycloheptene rings would appear as complex multiplets in the upfield region, generally between 1.5 and 2.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Olefinic (CH =CH ) | 5.5 - 6.0 | Multiplet |
| Methylene adjacent to Oxygen (-O-CH ₂-) | 3.5 - 4.5 | Multiplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their electronic environment. For this compound, with a molecular formula of C₁₀H₁₆O, ten distinct signals would be expected in a decoupled spectrum, assuming no molecular symmetry.
Olefinic Carbons: The two sp²-hybridized carbons of the double bond (C-8 and C-9) would be found in the downfield region, typically between 120 and 140 ppm.
Spiro Carbon: The unique spiro carbon atom (C-5), bonded to two oxygen atoms (inferred structure, though the name indicates oxygen at position 6), would be highly deshielded, appearing significantly downfield, often in the 90-110 ppm range.
Carbons adjacent to Oxygen: The sp³-hybridized carbons bonded to the ether oxygen would resonate in the 60-80 ppm range.
Aliphatic Carbons: The remaining sp³-hybridized methylene carbons would appear in the upfield region of the spectrum, typically between 20 and 40 ppm.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Group | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Olefinic (C =C ) | 120 - 140 |
| Spiro Carbon (-O-C -O-) | 90 - 110 |
| Aliphatic Carbon adjacent to Oxygen (-O-C H₂-) | 60 - 80 |
Mono and Bidimensional NMR Experiments
To confirm the assignments from ¹H and ¹³C NMR, a suite of 2D NMR experiments would be employed. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H ) coupling correlations, allowing for the tracing of the proton connectivity throughout the spin systems of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, definitively assigning which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons separated by two or three bonds. It is crucial for piecing together the molecular skeleton, for instance, by connecting the olefinic protons to the aliphatic carbons or identifying the carbons adjacent to the spiro center.
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the key diagnostic peaks would be:
C=C Stretch: A moderate absorption band around 1640-1680 cm⁻¹ would indicate the presence of the carbon-carbon double bond in the cycloheptene ring.
=C-H Stretch: The stretching vibration of the vinylic C-H bonds would appear just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range.
C-O-C Stretch: A strong, characteristic absorption band corresponding to the C-O ether linkage would be prominent in the fingerprint region, typically between 1050 and 1150 cm⁻¹.
C-H Stretch (sp³): Absorptions for the stretching of the aliphatic C-H bonds would be observed just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Alkene | C=C Stretch | 1640 - 1680 | Medium |
| Alkene | =C-H Stretch | 3010 - 3100 | Medium |
| Ether | C-O-C Stretch | 1050 - 1150 | Strong |
Mass Spectrometry for Molecular Identity and Purity
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the molecular formula with high accuracy. researchgate.netrsc.org
Molecular Ion Peak (M⁺): For this compound (C₁₀H₁₆O), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (152.23 g/mol ). HRMS would confirm the elemental composition as C₁₀H₁₆O.
Fragmentation Pattern: The molecule would undergo characteristic fragmentation upon ionization. Common fragmentation pathways for cyclic ethers include the loss of small neutral molecules like alkenes or cleavage of the rings. Analysis of these fragment ions helps to corroborate the proposed structure.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification of molecular structures by providing the exact molecular masses of compounds. measurlabs.com Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS can determine masses with high precision, often to the third or fourth decimal place. innovareacademics.in This level of accuracy allows for the determination of a compound's elemental composition from its exact mass.
For this compound, with a molecular formula of C10H16O, HRMS is used to confirm this composition by comparing the experimentally measured mass to the theoretically calculated monoisotopic mass. sigmaaldrich.com The high accuracy of HRMS helps to distinguish the target compound from other isomers or compounds with the same nominal mass but different elemental formulas. innovareacademics.in
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆O |
| Calculated Monoisotopic Mass | 152.12012 u |
| Expected Experimental Mass ([M]+) | 152.1201 ± 0.0005 u |
| Ionization Mode | Electron Ionization (EI) or Electrospray Ionization (ESI) |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. thermofisher.com In the context of this compound, GC-MS serves two primary functions: assessing the purity of a sample and confirming the identity of the compound. nist.gov
During analysis, the sample is vaporized and separated on a capillary column. thermofisher.com A pure sample of this compound would ideally yield a single peak in the gas chromatogram at a characteristic retention time. The eluting compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process generates a molecular ion (M⁺) and a series of fragment ions, which together create a unique mass spectrum that acts as a molecular fingerprint. The fragmentation pattern provides valuable structural information.
Table 2: Predicted GC-MS Fragmentation Data for this compound
| m/z Value | Proposed Fragment Ion | Significance |
|---|---|---|
| 152 | [C₁₀H₁₆O]⁺ | Molecular Ion (M⁺) |
| 123 | [M - C₂H₅]⁺ | Loss of an ethyl group |
| 109 | [M - C₃H₇]⁺ | Loss of a propyl group |
| 86 | [C₅H₁₀O]⁺ | Fragment corresponding to the tetrahydrofuran (B95107) portion |
| 67 | [C₅H₇]⁺ | Fragment corresponding to cyclopentenyl cation |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing molecules without causing significant fragmentation. scielo.br It is well-suited for polar and thermally labile compounds. In ESI-MS, a solution of the analyte is sprayed through a highly charged capillary, generating charged droplets that ultimately yield gas-phase ions. scielo.br For this compound, analysis via ESI-MS in positive ion mode would be expected to produce a protonated molecule, [M+H]⁺, with an m/z of approximately 153.1279.
The power of ESI-MS is greatly enhanced when coupled with tandem mass spectrometry (MS/MS). rsc.org In an MS/MS experiment, the parent ion (e.g., [M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID) to generate a series of product ions. rsc.org This fragmentation pattern is specific to the molecule's structure and provides definitive evidence for its identification.
Table 3: Predicted ESI-MS/MS Fragmentation of the [M+H]⁺ Ion of this compound
| Ion Type | m/z Value | Proposed Structure/Loss |
|---|---|---|
| Parent Ion | 153.1 | [C₁₀H₁₆O + H]⁺ |
| Product Ion | 135.1 | Loss of H₂O |
| Product Ion | 97.1 | Loss of C₄H₈ (butene) via retro-Diels-Alder type cleavage |
| Product Ion | 87.1 | [C₅H₁₁O]⁺, cleavage of the spiro junction |
Electronic Spectroscopy: UV-Vis for Conjugation Analysis
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. jove.com This technique is particularly sensitive to the presence of conjugated π-electron systems. youtube.com As the extent of conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in absorption at longer wavelengths (a bathochromic shift). jove.comyoutube.com
The structure of this compound contains a single, isolated carbon-carbon double bond within the seven-membered ring. It lacks a system of alternating double and single bonds. Because there is no conjugation in the molecule, it is not expected to exhibit strong absorption in the typical UV-Vis range of 200–800 nm. Any electronic absorption, such as a π → π* transition, would occur at a high energy, corresponding to a wavelength below 200 nm. youtube.com This contrasts with related spiro compounds that contain conjugated systems, such as α,β-unsaturated ketones, which show a characteristic λmax in the 220-250 nm region.
Solid-State Structural Characterization
X-ray Diffraction Analysis
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a crystalline compound at the atomic level. uol.de This technique provides definitive information on bond lengths, bond angles, and torsional angles, which define the molecule's conformation in the solid state. For chiral molecules that crystallize in a non-centrosymmetric space group, the analysis can also determine the absolute configuration. uclouvain.be
The this compound molecule is chiral due to the spirocyclic carbon atom (C5), which is a stereocenter. A successful single-crystal X-ray diffraction analysis would therefore unambiguously establish its absolute configuration as either (R) or (S). Furthermore, the analysis would reveal the precise solid-state conformations of both the five-membered tetrahydrofuran ring and the seven-membered cycloheptene ring. The tetrahydrofuran ring is expected to adopt an envelope or twist conformation, while the larger cycloheptene ring would likely exist in a distorted chair or boat conformation.
While the specific crystallographic data for this compound is not available, data from closely related structures, such as 4-benzyloxy-1-oxaspiro[4.6]undec-3-en-2-one, illustrates the type of detailed information that is obtained. researchgate.netiucr.org
Table 4: Illustrative Crystallographic Data Table for a Spiro[4.6]undecane Derivative
| Parameter | Example Value (from a related compound researchgate.net) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 13.1661 (9) |
| b (Å) | 5.9457 (4) |
| c (Å) | 19.6730 (13) |
| β (°) | 105.774 (3) |
| Volume (ų) | 1482.04 (17) |
| Z (Molecules per unit cell) | 4 |
X-ray Powder Diffraction (XRPD) for Polycrystalline Samples
X-ray Powder Diffraction (XRPD) is a crucial technique for the characterization of polycrystalline materials. In the context of spiro compounds, it provides valuable information about the crystal system and unit-cell parameters. For instance, the analysis of a related compound, 4-benzyloxy-1-oxaspiro-[4.6]-undec-3-en-2-one, through XRPD revealed that it crystallizes in a monoclinic system. researchgate.net The refined unit-cell parameters were determined to be a = 13.207(3) Å, b = 5.972(1) Å, c = 19.719(4) Å, with a β angle of 105.67(2)°. researchgate.net The unit-cell volume was calculated to be 1497.5 (4) ų. researchgate.net All the measured lines in the XRPD pattern were successfully indexed with the P21/n space group. researchgate.net
Crystallographic Data Interpretation
Single-crystal X-ray analysis provides a detailed three-dimensional structure of a molecule. For a derivative of this compound, specifically the [6+3] cycloadduct of 2-methoxytropone (B1212227) and trimethylenemethane, single-crystal X-ray analysis was instrumental in its structural characterization. anu.edu.au The crystallographic data, including atomic coordinates, bond lengths, and angles, have been deposited at the Cambridge Crystallographic Data Centre (CCDC). anu.edu.au
For 4-benzyloxy-1-oxaspiro[4.6]undec-3-en-2-one, crystallographic data revealed a monoclinic crystal system with the space group P2/n. researchgate.net The unit-cell parameters were determined as a = 13.207(3) Å, b = 5.972(1) Å, c = 19.719(4) Å, and β = 105.67(2)°. researchgate.net The cycloheptane (B1346806) ring in this molecule adopts a slightly distorted chair conformation. iucr.orgiucr.org The planar five-membered ring is inclined at an angle of 57.13 (11)° to the phenyl ring of the benzyloxy substituent. iucr.orgiucr.org
Interactive Table: Crystallographic Data for 4-benzyloxy-1-oxaspiro[4.6]undec-3-en-2-one
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2/n |
| a (Å) | 13.207(3) |
| b (Å) | 5.972(1) |
| c (Å) | 19.719(4) |
| β (°) | 105.67(2) |
| Volume (ų) | 1497.5(4) |
| Z | 4 |
Source: researchgate.netresearchgate.net
Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This analysis has been applied to various complex organic molecules to understand their crystal packing. For example, in the crystal structure of 6-amino-8-phenyl-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile, Hirshfeld analysis revealed that the most significant contributions to the crystal packing arise from H···H (38.5%), N···H/H···N (33.3%), and C···H/H···C (27.3%) contacts. nih.gov Similarly, for 4,4a,5,6,7,8-hexahydro-4a-methyl-2,5,7-triphenyl-2H-pyrido[4,3-d] researchgate.netacs.orgoxazine, the analysis showed that H···H and C···H contacts predominantly influence the Hirshfeld surfaces, highlighting their importance in the compound's stability and structure. researchgate.net In the crystal of 4-benzyloxy-1-oxaspiro[4.6]undec-3-en-2-one, C—H⋯O and C—H⋯π hydrogen bonds are responsible for generating layers in the ac plane. iucr.orgiucr.org
Chromatographic Methods for Isolation and Analytical Purity Assessment
Chromatographic techniques are indispensable for the successful synthesis and characterization of "this compound" and its analogs. These methods are employed for monitoring reaction progress, purifying the desired products, and assessing their purity.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of chemical reactions. umich.eduresearchgate.netsigmaaldrich.com In the synthesis of spiro compounds, TLC is routinely used to determine the completion of a reaction. iucr.orgiucr.org For example, during the synthesis of 4-benzyloxy-1-oxaspiro[4.6]undec-3-en-2-one, the reaction was monitored by TLC to confirm the consumption of starting materials. iucr.orgiucr.org TLC is performed on plates coated with an adsorbent, most commonly silica (B1680970) gel for compounds of low to medium polarity. umich.edu The separation of compounds is based on their differential retention on the adsorbent as the solvent moves up the plate. umich.edu
Column Chromatography for Purification
Column chromatography is a fundamental purification technique in organic synthesis. acs.orgacs.org After a reaction is complete, the crude product is often a mixture of the desired compound, unreacted starting materials, and byproducts. Column chromatography is used to separate these components and isolate the pure product. acs.org In the synthesis of derivatives of this compound, column chromatography on silica gel is a common purification step. acs.orgacs.orgbeilstein-journals.org For instance, the crude product of 4-benzyloxy-1-oxaspiro[4.6]undec-3-en-2-one was purified by column chromatography using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent. iucr.orgiucr.org Similarly, various intermediates in the synthesis of chiral building blocks for oxygenated terpenoids, which may share the spirocyclic core, were purified using silica gel column chromatography with solvent systems like n-hexane/ethyl acetate. acs.orgacs.org
Interactive Table: Exemplary Column Chromatography Conditions
| Compound/Intermediate | Adsorbent | Eluent System | Reference |
| 4-benzyloxy-1-oxaspiro[4.6]undec-3-en-2-one | Silica gel (60-120 mesh) | Hexane-ethyl acetate (5:1) | iucr.orgiucr.org |
| Ester 15a | Silica gel (200 g) | 20:1 n-hexane/AcOEt | acs.org |
| Benzylidene acetal (B89532) 18 | Silica gel (120 g) | 30:1 n-hexane/AcOEt | acs.org |
| Chloride 44 | Silica gel (50 g) | 20:1 n-hexane/AcOEt | acs.orgacs.org |
| Monoanilide product | SiO₂, | Hexane/EtOAc (6:1 to 2:1) | whiterose.ac.uk |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a modern evolution of High-Performance Liquid Chromatography (HPLC) that offers significant improvements in speed, resolution, and sensitivity. ijsrtjournal.comtsijournals.comresearchgate.net UPLC systems utilize columns packed with sub-2 µm particles, which allows for faster analyses and better separation efficiency compared to traditional HPLC. researchgate.net This technique is particularly valuable for the analysis of complex mixtures and for high-throughput screening. ijsrtjournal.com While specific UPLC methods for "this compound" are not detailed in the provided context, the principles of UPLC make it a highly suitable technique for the purity assessment and analysis of this and related complex organic molecules. researchgate.net The enhanced resolution can help in separating closely related stereoisomers or impurities that might not be resolved by other chromatographic methods. researchgate.net
Chemical Reactivity and Transformative Chemistry of 6 Oxaspiro 4.6 Undec 8 Ene
Reactivity of the Unsaturated Spirocyclic Core
The chemical behavior of 6-oxaspiro[4.6]undec-8-ene is largely dictated by the interplay between the strained spiro-center and the reactive diene moiety within the seven-membered ring. This unique structural arrangement opens avenues for a variety of chemical transformations.
Cycloaddition Reactions of the Diene Moiety
The conjugated double bond system within the cycloheptene (B1346976) portion of the molecule is a prime site for cycloaddition reactions, enabling the construction of more complex polycyclic structures.
The Intramolecular Diels-Alder (IMDA) reaction is a powerful strategy for the stereocontrolled synthesis of complex cyclic systems. In the context of this compound derivatives, an appropriately positioned dienophile can react with the diene in the seven-membered ring to form intricate, fused-ring structures. For instance, a tandem Ugi and IMDA reaction sequence using furan-based derivatives has been shown to produce complex isoindole frameworks. gla.ac.uk This strategy highlights how attaching a dienophile-containing side chain to the spirocyclic core can facilitate a spontaneous [4+2] cycloaddition. gla.ac.uk The successful application of IMDA reactions is a cornerstone in the synthesis of various natural products, often proceeding with high stereoselectivity to build complex molecular architectures. gla.ac.ukepdf.pub
The reaction of olefins with ketenes in a [2+2] cycloaddition is a well-established method for the formation of cyclobutanones. While direct studies on this compound are limited, related research on other complex cyclic systems provides insight. For example, attempts to react dichloroketene (B1203229) with a polyfunctionalized cycloadduct showed that while the desired [2+2] reaction can occur, other reactive sites in the molecule, such as hydroxyl groups, can also react to form esters.
It is noteworthy that ketene (B1206846) precursors are also employed in the synthesis of related spirocycles, though through different mechanisms. The synthesis of 4-benzyloxy-1-oxaspiro[4.6]undec-3-en-2-one, for example, utilizes a cumulated ylide (Ph₃P=C=C=O) in a domino reaction that involves an initial addition followed by an intramolecular Wittig olefination, rather than a [2+2] cycloaddition, to construct the spirocyclic butenolide system. researchgate.netcambridge.orgiucr.org
Reduction Reactions of Ketone and Olefinic Moieties
The selective reduction of carbonyl groups and carbon-carbon double bonds is a fundamental transformation in organic synthesis, allowing for the fine-tuning of a molecule's functionality and stereochemistry. In derivatives of the 6-oxaspiro[4.6]undecene scaffold that contain ketone or additional olefinic groups, these reactions are critical for generating structural diversity.
The reduction of a ketone to a hydroxyl group is commonly achieved with high efficiency using metal hydride reagents. Similarly, the carbon-carbon double bonds within the spirocyclic core or its side chains can be saturated via catalytic hydrogenation.
| Transformation | Substrate Type | Reagent(s) | Product Type |
|---|---|---|---|
| Ketone Reduction | Spirocyclic Ketone | Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (B1222165) (NaBH₄) | Spirocyclic Alcohol |
| Olefin Reduction | Unsaturated Spirocycle | Hydrogen (H₂) with Palladium on Carbon (Pd/C) | Saturated Spirocycle |
Functional Group Transformations and Derivatization Strategies
Beyond the reactivity of the core structure, the manipulation of functional groups appended to the this compound skeleton is essential for creating diverse analogues and for the total synthesis of complex natural products.
Selective Manipulation of Hydroxyl Groups
The hydroxyl group is one of the most versatile functional groups, but its high reactivity often necessitates protection and deprotection strategies during a multi-step synthesis. libretexts.orgnih.gov The selective manipulation of one hydroxyl group in the presence of others is a common challenge, governed by factors like steric hindrance and the electronic nature of the protecting group. researchgate.netharvard.edu
Common strategies involve converting the alcohol into a less reactive ether or ester, which can be stably carried through several reaction steps before being cleaved to regenerate the hydroxyl group. libretexts.org The choice of protecting group is critical and depends on its stability to the subsequent reaction conditions and the specific methods required for its removal. tcichemicals.com
| Transformation | Reagent(s) / Conditions | Protecting Group / Resulting Functionality | Key Features |
|---|---|---|---|
| Protection (as ether) | Benzyl (B1604629) bromide (BnBr), NaH | Benzyl (Bn) ether | Robust, removed by hydrogenolysis (H₂, Pd/C). |
| Protection (as silyl (B83357) ether) | tert-Butyldimethylsilyl chloride (TBSCl), Imidazole | tert-Butyldimethylsilyl (TBS) ether | Bulky group, offers steric protection. Cleaved by fluoride (B91410) sources (e.g., TBAF). tcichemicals.com |
| Acylation (as ester) | Acetyl chloride, Pyridine | Acetate (B1210297) ester | Protects alcohol; can be selectively introduced to less hindered hydroxyls. |
| Deprotection of Benzyl Ether | H₂, Pd/C | Hydroxyl group | Cleavage via catalytic hydrogenolysis. |
| Deprotection of Silyl Ether | Tetrabutylammonium fluoride (TBAF) | Hydroxyl group | Specific cleavage based on Si-F bond affinity. harvard.edu |
Acid-Catalyzed Rearrangement Pathways of Spirocyclic Systems
While no specific acid-catalyzed rearrangements of this compound are documented in the surveyed literature, the study of analogous spirocyclic frameworks provides significant insight into potential reaction pathways. Acid catalysis in such systems typically involves the protonation of the ether oxygen or the double bond, generating a carbocationic intermediate that can undergo a variety of skeletal reorganizations.
Key rearrangement pathways observed in related systems include:
Ring Expansion/Contraction: The generation of a carbocation adjacent to the spirocenter can trigger a Wagner-Meerwein type rearrangement, leading to an expansion of one ring at the expense of the other. For instance, studies on spiro[5.4]decenones treated with trifluoroacetic acid have shown they can rearrange into bicyclo[4.4.0]decanes through a complex domino reaction involving elimination and multiple Wagner-Meerwein shifts. nih.gov
Ring Opening: Protonation of the ether oxygen can lead to the cleavage of a C-O bond. This can result in the formation of a diol or, if a nucleophile is present, a functionalized monocyclic or bicyclic system. In the case of this compound, protonation could lead to the opening of the tetrahydrofuran (B95107) ring to generate a carbocation on the five-membered ring, which could then be trapped or undergo further rearrangement.
Spiroketal Epimerization and Rearrangement: In related spiroketal systems, acid catalysis is known to facilitate epimerization at the spirocyclic center via an SN1 mechanism involving an intermediate oxocarbenium ion. nih.gov While this compound is not a spiroketal, the principle of forming a stabilized carbocation intermediate that allows for stereochemical scrambling or rearrangement is relevant. For example, the acid-catalyzed rearrangement of certain 2-oxo allylic alcohols can yield spiroethers through a semipinacol rearrangement, highlighting the propensity of these systems to undergo skeletal reorganization under acidic conditions. researchgate.net
A hypothetical acid-catalyzed rearrangement of this compound could involve protonation of the double bond in the cycloheptene ring, leading to a secondary carbocation. This could then trigger a cascade, potentially leading to the formation of a more stable fused bicyclic system like a bicyclo[5.4.0]undecane derivative, a transformation that has been achieved from different precursors. rsc.org
| Precursor Type | Catalyst/Conditions | Rearranged Product | Finding | Reference |
| Spiro[5.4]decenones | Trifluoroacetic Acid (TFA) | Bicyclo[4.4.0]deca-1,4-dien-3-ones | Domino "elimination-double-Wagner-Meerwein-rearrangement" leads to fused bicyclic systems. | nih.gov |
| Glycal Epoxides | 10 mol% TsOH | Thermodynamic Spiroketals | Acid-catalyzed epimerization occurs via an SN1 mechanism involving an oxocarbenium intermediate. | nih.gov |
| 2-Oxo Allylic Alcohols | Chiral Phosphoric Acid | Chiral Spiroethers | Catalytic asymmetric semipinacol rearrangement provides access to enantiomerically pure spiroethers. | researchgate.net |
Exploration of Chemical Space through Strategic Manipulations
The strategic manipulation of unique molecular scaffolds is a cornerstone of medicinal chemistry and materials science for the exploration of chemical space. researchgate.net Although specific examples detailing the use of this compound as a foundational scaffold for creating diverse compound libraries are not present in the available literature, its structure offers several handles for chemical modification.
Potential strategic manipulations of this compound could include:
Functionalization of the Double Bond: The alkene in the cycloheptene ring is a prime site for a wide array of transformations, including epoxidation, dihydroxylation, hydrogenation, or ozonolysis. For example, biocatalytic allylic oxidation has been used on other spiroethers to introduce new functional groups, suggesting that similar enzymatic or chemical methods could functionalize the allylic positions of this compound. beilstein-journals.org
Ring-Closing Metathesis (RCM): While RCM is typically used to form rings, the reverse reaction, ring-opening metathesis polymerization (ROMP), could potentially be applied to the cycloheptene ring to generate polymers with pendant tetrahydrofuran moieties. Conversely, related spiro ethers have been synthesized using RCM on diene precursors. researchgate.net
Cycloaddition Reactions: The double bond can act as a dienophile or a dipolarophile in cycloaddition reactions, allowing for the construction of more complex, polycyclic systems fused to the seven-membered ring.
Rearrangement to Fused Systems: As discussed previously, acid-catalyzed rearrangement could be a powerful strategy to convert the spirocyclic core into fused bicyclic systems, such as hydroazulenes or other bicyclo[5.4.0]undecane derivatives. rsc.org This transformation would significantly alter the three-dimensional shape of the molecule, providing access to a different region of chemical space. For instance, gold(I)-catalyzed rearrangements of related enyn-ols are known to produce spirocyclic ketones through a cascade involving cyclization and sigmatropic rearrangement. gla.ac.uk
These hypothetical transformations underscore the potential of this compound as a versatile building block for generating novel molecular architectures, even though its synthetic utility has not yet been explicitly explored or reported.
| Transformation Type | Reagents/Catalyst | Potential Product from this compound | Analogous Reaction Finding | Reference |
| Allylic Oxidation | Biocatalyst (e.g., Pleurotus sapidus) | Allylic alcohol or enone | Edible fungi can perform efficient allylic oxidations on terpenoid spiroether olefins. | beilstein-journals.org |
| Ring-Opening/Rearrangement | Gold(I) Catalyst | Fused or functionalized bicyclic systems | Gold(I) catalysts can trigger 1,5-hydride shift/cyclization sequences in alkynyl ethers to form complex dihydrofurans. | acs.org |
| Spirocyclization via Rearrangement | Oxidative conditions | N/A (Synthesis of spirocycles) | Oxidative rearrangement of cyclic tertiary furfuryl alcohols is a key step for synthesizing spirocyclic pyrans. | gla.ac.uk |
Theoretical and Computational Investigations of 6 Oxaspiro 4.6 Undec 8 Ene
Quantum-Chemical Modeling of Electronic Structure and Reactivity
There are no specific quantum-chemical modeling studies for 6-Oxaspiro[4.6]undec-8-ene publicly available. However, related research on other oxaspiro compounds, such as 4-benzyloxy-1-oxaspiro[4.6]undec-3-en-2-one, has utilized techniques like Density Functional Theory (DFT) to understand their structure and reactivity. For instance, studies on flavin-dependent enzymatic reactions that form oxaspiro[5.5]undecane structures have employed DFT calculations to elucidate reaction pathways. researchgate.net These methodologies could theoretically be applied to this compound to investigate its electronic properties, orbital energies, and potential reaction mechanisms. Such calculations would provide insights into the molecule's reactivity, including sites susceptible to nucleophilic or electrophilic attack.
Molecular Dynamics Simulations for Conformational Landscapes
Detailed molecular dynamics (MD) simulations specifically for this compound have not been reported in the scientific literature. MD simulations are a powerful tool for exploring the conformational flexibility of molecules. For the related compound, 4-benzyloxy-1-oxaspiro[4.6]undec-3-en-2-one, crystal structure analysis revealed that the cycloheptane (B1346806) ring adopts a slightly distorted chair conformation. iucr.org It is plausible that the cycloheptene (B1346976) ring in this compound also exhibits a preferred, low-energy conformation, which could be determined through MD simulations. These simulations would map the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them.
Computational Prediction of Spectroscopic Parameters
There is a lack of published data on the computational prediction of spectroscopic parameters (e.g., NMR, IR, UV-Vis) for this compound. While experimental spectroscopic data may exist, its computational prediction requires specific software and theoretical models. Such predictions are valuable for confirming experimental findings and for the structural elucidation of new, related compounds. For other complex molecules, computational methods are routinely used to predict ¹H and ¹³C NMR chemical shifts and coupling constants, as well as vibrational frequencies for IR spectroscopy. These predictions are typically based on structures optimized with quantum-chemical methods.
Applications and Research Trajectories of 6 Oxaspiro 4.6 Undec 8 Ene As a Chemical Scaffold
Role as a Building Block in Complex Organic Synthesis
The utility of a chemical compound in complex organic synthesis is largely determined by its inherent reactivity and the functional groups it possesses. While specific research on the direct application of 6-Oxaspiro[4.6]undec-8-ene as a building block is limited, the broader class of oxaspirocycles is widely recognized for its synthetic versatility. These compounds can serve as chiral synthons and intermediates in the total synthesis of complex natural products.
The strained ring systems and inherent chirality of many oxaspirocycles make them valuable precursors to more complex and often biologically active molecular frameworks. The synthesis of related oxaspiro compounds, such as 6-methoxy-1-oxaspiro mdpi.commdpi.comdeca-6,9-diene-8-one, highlights the strategic importance of the oxaspirocyclic core. mdpi.comnih.gov The functional groups and stereochemistry of the oxaspirocycle can be manipulated to construct intricate polycyclic systems, often with high levels of stereocontrol.
| Precursor Compound | Synthetic Transformation | Resulting Molecular Framework | Significance |
| 6-Methoxy-1-oxaspiro mdpi.commdpi.comdeca-6,9-diene-8-one | Diels-Alder Reaction | Polycyclic systems | Access to complex, biologically relevant scaffolds. mdpi.comnih.gov |
Contributions to the Fundamental Study of Spirocyclic Chemistry
The study of spirocyclic compounds, including this compound, provides valuable insights into the fundamental principles of stereochemistry and conformational analysis. The rigid, three-dimensional nature of the spirocyclic system allows for the investigation of through-space interactions and the influence of stereochemistry on reactivity and biological activity. The synthesis and characterization of various oxaspirocyclic compounds contribute to a deeper understanding of the chemical properties and potential applications of this unique class of molecules. mdpi.com
Applications in Novel Material Development
While direct applications of this compound in materials science have not been extensively reported, the incorporation of spirocyclic units into polymer backbones is a known strategy for modifying material properties. The rigidity and defined stereochemistry of spirocycles can influence polymer chain packing, leading to materials with altered thermal stability, solubility, and optical properties. The unique structure of this compound makes it a potential candidate for inclusion in novel polymers and functional materials, although this area remains largely unexplored.
Utility as an Intermediate in Agrochemical Synthesis
The search for new and effective agrochemicals is a continuous effort, and novel molecular scaffolds are constantly being evaluated for their potential as herbicides, insecticides, and fungicides. While there is no specific information available on the use of this compound as an intermediate in agrochemical synthesis, the broader class of spirocyclic compounds has found applications in this field. The unique shape and potential for diverse functionalization of the this compound scaffold could make it a target for future research in the development of new agrochemical agents.
Design and Synthesis of Bioactive Analogs for Mechanistic Investigations
The development of bioactive molecules often involves the synthesis of a library of analogs to probe the structure-activity relationship (SAR) and elucidate the mechanism of action. The this compound scaffold provides a rigid framework upon which various functional groups can be systematically installed. This allows for the precise control of the spatial orientation of substituents, which is crucial for understanding how a molecule interacts with its biological target.
Structure-Activity Relationship (SAR) Studies
Similarly, a comprehensive search of scientific databases yields no information on structure-activity relationship (SAR) studies involving this compound. SAR studies are crucial for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. The absence of such studies indicates that this specific spiro compound has not been a focus of medicinal chemistry research programs aimed at developing new therapeutic agents.
While research on other related oxaspirocyclic compounds exists, the strict focus on this compound reveals a significant gap in the current scientific landscape. The potential of this specific chemical scaffold remains largely unexplored, and its utility in chemical biology and drug discovery has not been documented.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
